molecular formula C9H12BrF2NO3S2 B6635151 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide

Cat. No. B6635151
M. Wt: 364.2 g/mol
InChI Key: HSKGDFVUIVEPFX-UHFFFAOYSA-N
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Description

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide, also known as BAY 85-8501, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501's mechanism of action involves the inhibition of carbonic anhydrase IX, which is an enzyme that plays a role in regulating the pH of cancer cells. By inhibiting this enzyme, 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 is able to disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
In addition to its potential as a cancer therapeutic, 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 has also been shown to have other biochemical and physiological effects. For example, a study published in the Journal of Medicinal Chemistry showed that 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 was able to inhibit the activity of the enzyme carbonic anhydrase II, which is involved in the regulation of acid-base balance in the body. This inhibition could potentially lead to the development of new treatments for conditions such as glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 is its potency as an inhibitor of carbonic anhydrase IX, which makes it a promising candidate for the development of cancer therapeutics. However, one limitation of the compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501. One area of focus could be the development of new cancer therapeutics based on the compound's ability to inhibit carbonic anhydrase IX. Another potential direction could be the development of new treatments for conditions such as glaucoma and epilepsy based on 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501's inhibition of carbonic anhydrase II. Additionally, further research could be conducted to optimize the synthesis method for 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501, potentially making it easier to produce in large quantities.

Synthesis Methods

The synthesis of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 involves a multi-step process that includes the reaction of 2-acetylthiophene with ethyl bromoacetate, followed by hydrolysis and cyclization to form 2-bromo-4-methylthiophene-3-carboxylic acid. This intermediate is then reacted with 2,2-difluoroethanol and sodium hydride to form 5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-sulfonamide. Finally, the addition of ethylene glycol and hydrochloric acid results in the formation of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide.

Scientific Research Applications

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 has been the subject of several scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 was found to be a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Another study published in the European Journal of Medicinal Chemistry showed that 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide 85-8501 was able to inhibit the growth of breast cancer cells in vitro.

properties

IUPAC Name

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF2NO3S2/c1-6-4-8(17-9(6)10)18(15,16)13(2-3-14)5-7(11)12/h4,7,14H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKGDFVUIVEPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N(CCO)CC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide

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